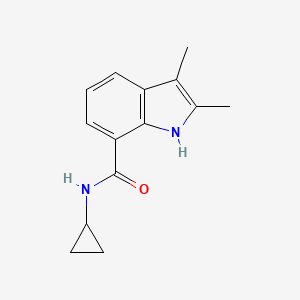
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1994 by Pfizer researchers, and has since been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is one of two known cannabinoid receptors in the human body. When it binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA. This, in turn, can have a range of effects on the body, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a range of biochemical and physiological effects on the body, including the modulation of various neurotransmitters and the activation of the endocannabinoid system. It has also been shown to have analgesic, anxiolytic, and appetite-stimulating effects, among others.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 in lab experiments is its potency and selectivity as a CB1 receptor agonist. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, its synthetic nature and potential for off-target effects also pose certain limitations, and researchers must be careful to control for these factors when using it in experiments.
将来の方向性
There are many potential future directions for research involving N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new medications for the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of interest is the investigation of the role of the endocannabinoid system in the development of various diseases, such as cancer and neurodegenerative disorders. Finally, there is also a need for further research into the potential risks and benefits of synthetic cannabinoids, particularly in light of the growing popularity of these substances among recreational drug users.
合成法
The synthesis of N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylamine with 2,3-dimethylindole-7-carboxylic acid to form the corresponding amide. This is followed by a series of chemical transformations, including the reduction of a nitro group to an amine, the protection of a hydroxyl group as a silyl ether, and the deprotection of the silyl ether to yield the final product.
科学的研究の応用
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. It has also been used to investigate the pharmacological properties of other synthetic cannabinoids, and to develop new medications for the treatment of various medical conditions.
特性
IUPAC Name |
N-cyclopropyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-9(2)15-13-11(8)4-3-5-12(13)14(17)16-10-6-7-10/h3-5,10,15H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSCUIFIWRRCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)
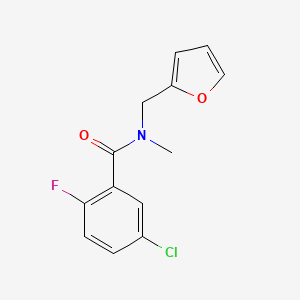

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)
![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
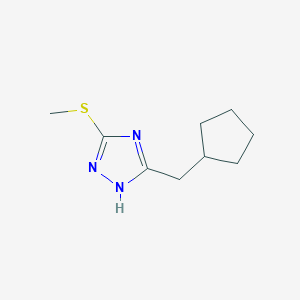
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)

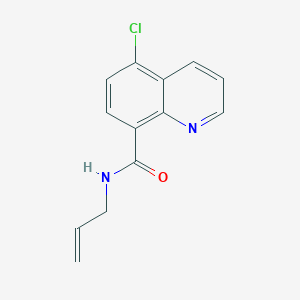
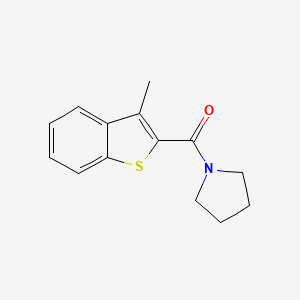
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
